molecular formula C14H13F3N4 B3733413 1-methyl-3-propan-2-yl-5-(2,4,5-trifluorophenyl)-4H-imidazo[4,5-c]pyrazole

1-methyl-3-propan-2-yl-5-(2,4,5-trifluorophenyl)-4H-imidazo[4,5-c]pyrazole

Cat. No.: B3733413
M. Wt: 294.27 g/mol
InChI Key: BBTLZJYYSCKRDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-propan-2-yl-5-(2,4,5-trifluorophenyl)-4H-imidazo[4,5-c]pyrazole is a complex organic compound that belongs to the class of imidazo[4,5-c]pyrazoles. This compound is characterized by its unique structure, which includes a trifluorophenyl group, making it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

1-methyl-3-propan-2-yl-5-(2,4,5-trifluorophenyl)-4H-imidazo[4,5-c]pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The major products formed depend on the type of reaction and the specific conditions employed .

Scientific Research Applications

1-methyl-3-propan-2-yl-5-(2,4,5-trifluorophenyl)-4H-imidazo[4,5-c]pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-3-propan-2-yl-5-(2,4,5-trifluorophenyl)-4H-imidazo[4,5-c]pyrazole involves its interaction with specific molecular targets. The trifluorophenyl group plays a crucial role in its binding affinity and specificity towards these targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activities, leading to the desired biological effects .

Comparison with Similar Compounds

Similar compounds to 1-methyl-3-propan-2-yl-5-(2,4,5-trifluorophenyl)-4H-imidazo[4,5-c]pyrazole include other imidazo[4,5-c]pyrazole derivatives and trifluorophenyl-containing compounds. These compounds share structural similarities but may differ in their specific functional groups, leading to variations in their chemical reactivity and biological activities.

Properties

IUPAC Name

1-methyl-3-propan-2-yl-5-(2,4,5-trifluorophenyl)-4H-imidazo[4,5-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4/c1-6(2)11-12-14(21(3)20-11)19-13(18-12)7-4-9(16)10(17)5-8(7)15/h4-6H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTLZJYYSCKRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C2=C1NC(=N2)C3=CC(=C(C=C3F)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1-methyl-3-propan-2-yl-5-(2,4,5-trifluorophenyl)-4H-imidazo[4,5-c]pyrazole

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